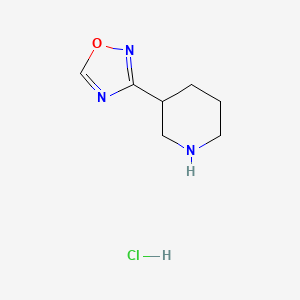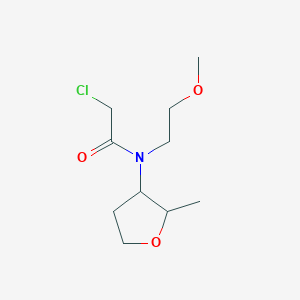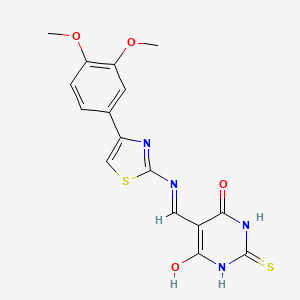![molecular formula C15H15Cl2N3O2 B2552682 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride CAS No. 2241127-89-7](/img/structure/B2552682.png)
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a carboxylic acid group and an aminomethylphenyl substituent, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a carboxylic acid derivative in the presence of a dehydrating agent. The aminomethyl group can be introduced through a subsequent reaction with formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness, often employing continuous flow reactors and automated systems.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. The aminomethyl group enhances its binding affinity and specificity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
2-(Aminomethyl)benzimidazole: Similar structure but lacks the carboxylic acid group.
5-Carboxybenzimidazole: Similar structure but lacks the aminomethyl group.
4-(Aminomethyl)phenylbenzimidazole: Similar structure but with different positioning of functional groups.
Uniqueness: 1-[4-(Aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential for diverse applications in various fields.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]benzimidazole-5-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.2ClH/c16-8-10-1-4-12(5-2-10)18-9-17-13-7-11(15(19)20)3-6-14(13)18;;/h1-7,9H,8,16H2,(H,19,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSUHLRDGZWQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC3=C2C=CC(=C3)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/new.no-structure.jpg)
![2-methoxy-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2552600.png)
![2-(ethylsulfanyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2552601.png)
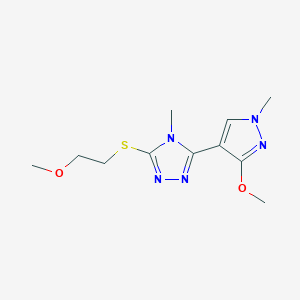
![N-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2552605.png)
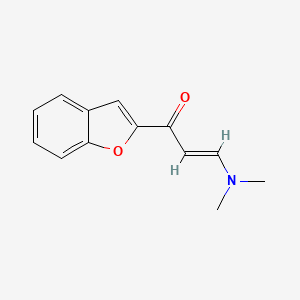
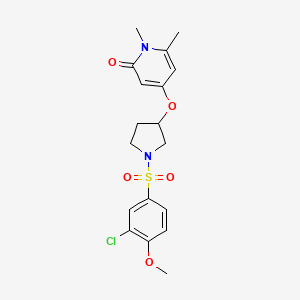
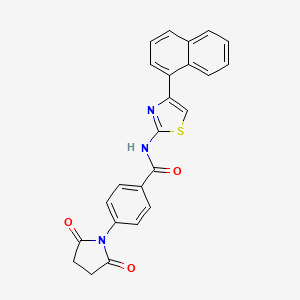
![5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2552613.png)
